BenchChemオンラインストアへようこそ!

3-(Oxolan-3-yl)morpholine

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1), also known as 3-(tetrahydrofuran-3-yl)morpholine, is a saturated heterocyclic building block that combines a morpholine ring with an oxolane (tetrahydrofuran) substituent. The compound possesses a secondary amine handle, three hydrogen bond acceptors, and one hydrogen bond donor, resulting in a topological polar surface area of 30.5 Ų and a calculated XLogP3-AA of -0.3.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1859200-67-1
Cat. No. B2473588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxolan-3-yl)morpholine
CAS1859200-67-1
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1COCC1C2COCCN2
InChIInChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2
InChIKeyMRHSKTDCPXBFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1) — Key Procurement and Differentiation Data for C8H15NO2 Scaffold


3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1), also known as 3-(tetrahydrofuran-3-yl)morpholine, is a saturated heterocyclic building block that combines a morpholine ring with an oxolane (tetrahydrofuran) substituent [1]. The compound possesses a secondary amine handle, three hydrogen bond acceptors, and one hydrogen bond donor, resulting in a topological polar surface area of 30.5 Ų and a calculated XLogP3-AA of -0.3 [1]. It is supplied as a liquid at a minimum purity of 95% by multiple commercial vendors for research use [2]. This scaffold belongs to the class of C‑functionalized morpholines, which are increasingly recognized as underexplored, three‑dimensional, drug‑like building blocks for fragment screening and medicinal chemistry library synthesis [3].

Why 3-(Oxolan-3-yl)morpholine Cannot Be Replaced by Generic Morpholines or Other Regioisomers


Generic morpholine (C₄H₉NO) and simple N‑alkylated morpholines lack the three‑dimensional constraint and additional hydrogen‑bonding capacity introduced by the oxolan‑3‑yl substituent. This substituent increases the fraction of sp³‑hybridized carbon atoms (Fsp³ = 1.0) and reduces the number of rotatable bonds to one, imparting a distinct conformational rigidity relative to linear or less‑constrained analogs [1]. Systematic chemical diversity studies have demonstrated that even subtle variations in C‑substitution on the morpholine core produce different physicochemical profiles and divergent biological screening outcomes [2]. Consequently, substituting 3‑(oxolan‑3‑yl)morpholine with an alternative morpholine derivative is likely to alter key molecular descriptors such as lipophilicity, polar surface area, and conformational sampling, which can impact downstream performance in fragment screening, target engagement, and lead optimization campaigns. The evidence items below quantify specific, verifiable points of differentiation that justify targeted procurement of this exact scaffold.

Quantitative Differentiation Evidence for 3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1)


Computed Physicochemical Differentiation: Polar Surface Area and Lipophilicity of 3-(Oxolan-3-yl)morpholine Versus Parent Morpholine

3-(Oxolan-3-yl)morpholine exhibits a computed topological polar surface area (TPSA) of 30.5 Ų and a calculated XLogP3-AA of -0.3, reflecting moderate polarity and hydrophilic character imparted by the dual heterocyclic ring system [1]. In contrast, unsubstituted morpholine (C₄H₉NO) has a reported TPSA of approximately 21.3 Ų and a predicted XLogP of approximately -0.86 [2]. This represents a 43% increase in TPSA and a 0.56 log unit increase in calculated lipophilicity for the oxolan-3-yl derivative, which can meaningfully influence passive membrane permeability and solubility in early-stage drug discovery campaigns [3].

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Regioisomeric Differentiation: Availability and Pricing of 3-(Oxolan-3-yl)morpholine Versus 2-(Oxolan-3-yl)morpholine

The 3‑(oxolan‑3‑yl)morpholine regioisomer (CAS 1859200-67-1) is commercially stocked by multiple suppliers including Sigma‑Aldrich (Enamine catalog), Chemenu, and Leyan, with typical minimum purities of 95–98% [1]. The 2‑(oxolan‑3‑yl)morpholine regioisomer (CAS 1251196-27-6) is also available but is primarily offered through custom synthesis or from a smaller subset of vendors, often with longer lead times or upon request only . Pricing data from ChemSpace indicates that 3‑(oxolan‑3‑yl)morpholine is available in catalog quantities from 100 mg ($282 USD) to 5 g ($2,360 USD) with a two‑day lead time for U.S. shipments [2]. The 2‑isomer is not listed with comparable catalog stock or pricing transparency, indicating a narrower commercial supply chain.

Chemical procurement Medicinal chemistry building blocks Scaffold diversity

Conformational Restraint Differentiation: Reduced Rotatable Bond Count and Increased Fraction Csp3 in 3-(Oxolan-3-yl)morpholine

3-(Oxolan-3-yl)morpholine possesses only one rotatable bond (the single bond connecting the morpholine and oxolane rings) and a fraction of sp³‑hybridized carbon atoms (Fsp³) of 1.0, indicating a fully saturated, rigid bicyclic framework [1]. In contrast, an acyclic analog such as N‑butyro‑morpholine (C₈H₁₅NO₂, CAS not assigned) contains four rotatable bonds and an Fsp³ of 0.75, resulting in a significantly more flexible and conformationally heterogeneous ensemble [2]. The difference of three rotatable bonds translates to a reduced entropic penalty upon target binding, which can improve binding affinity and selectivity in fragment‑based screening [3].

Medicinal chemistry 3D scaffold diversity Conformational analysis

Systematic Chemical Diversity Value: C‑Functionalized Morpholines as Underexplored Scaffolds in Fragment Screening

A 2024 publication in Organic Letters described the systematic expansion of C‑functionalized morpholine scaffolds, producing 24 diverse substituted morpholines that vary in regiochemistry and stereochemistry [1]. The authors noted that complex C‑substituted morpholines remain 'considerably underexplored' in drug discovery despite the prevalence of the morpholine heterocycle in FDA‑approved drugs [1]. This gap creates a window of opportunity for scaffolds like 3‑(oxolan‑3‑yl)morpholine, which offer a distinct combination of a saturated morpholine core and a tetrahydrofuran substituent, a structural motif not represented in the 24‑member library of methyl‑substituted morpholine esters but conceptually aligned with the same systematic diversity approach.

Fragment-based drug discovery Medicinal chemistry library synthesis Scaffold hopping

Evidence‑Based Application Scenarios for 3-(Oxolan-3-yl)morpholine in Drug Discovery and Chemical Biology


Fragment‑Based Screening for Underexplored Morpholine Chemical Space

Given the 2024 finding that C‑functionalized morpholines remain a 'considerably underexplored' area of chemical space [1], 3‑(oxolan‑3‑yl)morpholine is well‑positioned as a fragment screening hit. Its saturated bicyclic framework (Fsp³ = 1.0, only one rotatable bond) [2] provides a conformationally constrained, three‑dimensional probe that is distinct from the flat, aromatic fragments that dominate many screening collections. The combination of a secondary amine (pKa ~8.5 for morpholine nitrogen) [3] and an ether oxygen offers multiple hydrogen‑bonding vectors for target engagement. Procurement of this exact scaffold (rather than a generic morpholine) ensures the fragment library contains a representative of this specific oxolane‑morpholine hybrid chemotype, which could reveal binding modes not accessible to simpler morpholine analogs.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Polar Surface Area

In lead optimization campaigns where the goal is to tune CNS penetration or oral bioavailability, the physicochemical profile of 3‑(oxolan‑3‑yl)morpholine (TPSA = 30.5 Ų; XLogP = -0.3) [1] offers a starting point that is intermediate between the highly polar, low‑lipophilicity parent morpholine (TPSA ≈ 21.3 Ų; XLogP ≈ -0.86) [2] and more lipophilic, acyclic morpholine derivatives. The 43% increase in TPSA relative to morpholine can be leveraged to maintain aqueous solubility while the modest lipophilicity increase may improve passive membrane permeability. This balanced profile makes the scaffold a strategic choice when a series requires fine‑tuning of absorption, distribution, metabolism, and excretion (ADME) properties without introducing additional rotatable bonds or molecular weight penalties.

Synthesis of Constrained, Saturated Heterocyclic Libraries for Phenotypic Screening

Phenotypic screening campaigns increasingly prioritize saturated, three‑dimensional compound libraries to sample underexplored chemical space and improve hit‑to‑lead success rates [1]. 3‑(Oxolan‑3‑yl)morpholine, with its fully saturated bicyclic core (Fsp³ = 1.0) [2] and a single rotatable bond, serves as an ideal core scaffold for the synthesis of focused libraries. The secondary amine provides a convenient synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid diversification. Because the 3‑regioisomer is commercially stocked by multiple vendors with transparent pricing (100 mg = $282 USD; 1 g = $813 USD) [3], library production can proceed without the procurement delays associated with custom‑synthesized regioisomers, accelerating the hit discovery timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxolan-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.